N-(2-chloroethyl)carbamoyl chloride basic properties
N-(2-chloroethyl)carbamoyl chloride basic properties
An In-depth Technical Guide to the Basic Properties of N-(2-chloroethyl)carbamoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-chloroethyl)carbamoyl chloride, with the CAS Number 15872-02-3, is a chemical intermediate belonging to the carbamoyl chloride family.[1] These compounds are characterized by the R₂NC(O)Cl functional group and are known for their reactivity, making them valuable reagents in organic synthesis.[2] While monosubstituted carbamoyl chlorides like N-(2-chloroethyl)carbamoyl chloride are generally less stable than their disubstituted counterparts, they serve as important precursors in the production of various organic molecules, including pharmaceuticals and pesticides.[3] This guide provides a comprehensive overview of the core properties of N-(2-chloroethyl)carbamoyl chloride, focusing on its chemical and physical characteristics, synthesis, reactivity, and safe handling procedures.
Chemical and Physical Properties
Table 1: Chemical Identifiers for N-(2-chloroethyl)carbamoyl chloride
| Identifier | Value |
| CAS Number | 15872-02-3 |
| Molecular Formula | C₃H₅Cl₂NO |
| Molecular Weight | 141.98 g/mol [1] |
| IUPAC Name | 2-chloroethylcarbamic chloride |
| InChI Key | XMOBEBFGAJXFRO-UHFFFAOYSA-N |
Table 2: Physical Properties of N,N-Dimethylcarbamoyl Chloride (for comparison)
| Property | Value |
| Melting Point | -90 °C |
| Boiling Point | 93 °C |
| Appearance | Colorless, moisture-sensitive liquid |
Note: Specific melting point, boiling point, and density for N-(2-chloroethyl)carbamoyl chloride are not available in the reviewed literature. Carbamoyl chlorides are generally described as colorless liquids or solids with a pungent odor.[3]
Synthesis
The primary method for synthesizing carbamoyl chlorides is the reaction of a corresponding amine with phosgene or a phosgene equivalent like triphosgene.[2][4] For N-(2-chloroethyl)carbamoyl chloride, the synthesis would involve the reaction of 2-chloroethylamine with phosgene.
General Experimental Protocol for Synthesis
Disclaimer: This is a general protocol for the synthesis of carbamoyl chlorides and should be adapted and optimized for the specific synthesis of N-(2-chloroethyl)carbamoyl chloride with appropriate safety precautions in a laboratory setting.
Reaction: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl[2]
Procedure:
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A solution of 2-chloroethylamine in an inert solvent (e.g., dichloromethane, toluene) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.
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The solution is cooled in an ice bath.
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A solution of phosgene in the same solvent is added dropwise to the cooled amine solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain the desired temperature.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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The reaction mixture is then filtered to remove the amine hydrochloride salt.
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The solvent is removed from the filtrate under reduced pressure to yield the crude carbamoyl chloride.
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Purification can be achieved by vacuum distillation.
Caption: General workflow for the synthesis of carbamoyl chlorides.
Chemical Reactivity
N-(2-chloroethyl)carbamoyl chloride is expected to exhibit reactivity typical of carbamoyl chlorides. The presence of two electrophilic centers, the carbonyl carbon and the carbon bearing the chloroethyl group, makes it a versatile reagent. The primary reactions involve nucleophilic substitution at the carbonyl carbon.
Reaction with Nucleophiles
Carbamoyl chlorides react with a variety of nucleophiles, including alcohols, amines, and water.[2][4]
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Reaction with Alcohols: In the presence of a base (e.g., pyridine), N-(2-chloroethyl)carbamoyl chloride will react with alcohols to form carbamates.[2]
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Reaction with Amines: Reaction with primary or secondary amines yields substituted ureas.[4]
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Hydrolysis: Carbamoyl chlorides are sensitive to moisture and hydrolyze to the corresponding carbamic acid, which is often unstable and decomposes to the amine and carbon dioxide.[2]
Caption: General reaction pathways of carbamoyl chlorides with nucleophiles.
Handling and Safety
N-(2-chloroethyl)carbamoyl chloride should be handled with extreme caution in a well-ventilated fume hood by trained personnel. It is expected to be corrosive and a lachrymator.
Table 3: General Safety and Handling Precautions for Carbamoyl Chlorides
| Precaution | Description |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. A face shield may be necessary. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Handle under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases. |
| Spill Response | In case of a spill, evacuate the area. Use an absorbent material to contain the spill, and dispose of it as hazardous waste. Do not use water to clean up spills. |
| First Aid | In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention. |
Applications in Research and Development
The bifunctional nature of N-(2-chloroethyl)carbamoyl chloride, possessing both a reactive carbamoyl chloride and a chloroethyl group, makes it a potentially useful building block in the synthesis of more complex molecules. The carbamoyl chloride can be used to introduce a carbamate linkage, which is a common functional group in many pharmaceuticals. The chloroethyl group can subsequently be used for alkylation reactions, allowing for the introduction of this moiety onto other molecules. This dual reactivity makes it a candidate for the development of targeted therapeutics or as a linker in bioconjugation chemistry. However, specific applications of N-(2-chloroethyl)carbamoyl chloride in drug development are not well-documented in the available literature.
Conclusion
N-(2-chloroethyl)carbamoyl chloride is a reactive chemical intermediate with potential applications in organic synthesis. While specific physical and experimental data are scarce, its properties and reactivity can be inferred from the general behavior of carbamoyl chlorides. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research is needed to fully characterize its properties and explore its potential applications in drug development and other scientific fields.
